4-tert-Butyldiphenyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

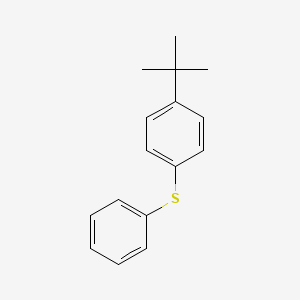

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRAEJDVHXHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465132 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85609-03-6 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butyldiphenyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide

CAS Number: 85609-03-6

Introduction

4-tert-Butyldiphenyl sulfide is an organosulfur compound featuring a tert-butyl group and a diphenyl sulfide core structure. Its CAS number is 85609-03-6.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers in organic synthesis and drug discovery. The presence of the sulfur atom and the specific arrangement of the bulky tert-butyl and phenyl groups impart distinct chemical characteristics that make it a subject of interest in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a clear liquid, with a color ranging from light orange to yellow-green.[5] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 85609-03-6 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₈S | [2][5] |

| Molecular Weight | 242.38 g/mol | [2][5] |

| Appearance | Light orange to yellow to green clear liquid | [5] |

| Boiling Point | 140°C at 1.3 mmHg | [3][4] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.5930 - 1.5970 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical diaryl sulfides like this compound can be approached through several established methods in organic chemistry, most notably through cross-coupling reactions. While a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible and commonly employed method is the copper-catalyzed Ullmann condensation or a related palladium-catalyzed cross-coupling reaction.

The logical synthetic approach involves the coupling of a sulfur-containing nucleophile with an aryl halide. In this case, 4-tert-butylthiophenol would serve as the nucleophilic thiol, and iodobenzene or bromobenzene as the aryl halide. The tert-butyl group on the thiophenol provides steric bulk, which can influence the reactivity and properties of the final product.

Sources

An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Synthesis, Characterization, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-tert-butyldiphenyl sulfide. We will delve into its fundamental properties, provide a validated synthesis and purification protocol, discuss methods for structural verification, and explore its chemical reactivity and potential applications as a specialized building block in modern organic synthesis.

Core Compound Profile and Safety Mandates

This compound (IUPAC Name: 1-tert-butyl-4-(phenylthio)benzene) is an asymmetrical diaryl sulfide characterized by the presence of a sterically demanding tert-butyl group on one of the phenyl rings. This structural feature is not merely decorative; it significantly influences the molecule's physical properties, solubility in organic solvents, and, most importantly, its reactivity and utility in synthetic chemistry. The bulky tert-butyl group can impart unique conformational constraints and selective reactivity in more complex molecular architectures, making it a valuable intermediate.

A thorough understanding of its physicochemical properties and safety requirements is a prerequisite for its use in any laboratory setting.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈S | [1][2] |

| Molecular Weight | 242.38 g/mol | [2] |

| CAS Number | 85609-03-6 | [1] |

| Appearance | Light orange to yellow/green clear liquid | [2] |

| Boiling Point | 140 °C @ 1.3 mmHg | [2][3] |

| Density | ~1.04 g/cm³ (20 °C) | |

| Refractive Index | ~1.59 | |

| GHS Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][4] |

| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338 | [1] |

Mandatory Safety Protocol

Due to its classification as a skin and eye irritant, handling of this compound requires stringent adherence to safety protocols.[1][4]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. If irritation persists, seek medical attention.

Synthesis and Purification: A Validated Workflow

The logical and most common approach to synthesizing asymmetrical sulfides like this compound is through a nucleophilic substitution reaction, leveraging the high nucleophilicity of a thiolate anion. The following protocol describes a robust method starting from commercially available precursors.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Rationale: This procedure utilizes the reaction between the potassium salt of 4-tert-butylthiophenol (a potent nucleophile) and iodobenzene. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the thiol. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate. Iodobenzene is chosen as the electrophile due to the high reactivity of the C-I bond in nucleophilic aromatic substitution and cross-coupling reactions.

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylthiophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (3 mL per mmol of thiol).

-

Reaction: Add iodobenzene (1.05 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting thiol is consumed.

-

Cooling: Once complete, allow the mixture to cool to room temperature.

Experimental Protocol: Work-up and Purification

Rationale: An aqueous work-up is necessary to remove the inorganic base (K₂CO₃) and the DMF solvent. Vacuum distillation is the preferred method for purifying high-boiling liquids, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.[2][3]

-

Quenching: Pour the cooled reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual water and DMF.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (approx. 140 °C at 1.3 mmHg) to yield this compound as a clear, pale yellow-orange liquid.

Structural Verification and Quality Control

Confirming the identity and purity of the synthesized product is a critical step that underpins the trustworthiness of any experimental work. A combination of chromatographic and spectroscopic methods provides a self-validating system.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. A pure sample should exhibit a single major peak (typically >98% purity) and a mass spectrum showing the molecular ion (M⁺) peak at m/z = 242.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation. The predicted spectrum is highly characteristic.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals | Rationale |

| ¹H NMR | ~ 7.2-7.5 ppm (m, 9H)~ 1.3 ppm (s, 9H) | A complex multiplet for the nine protons on the two different aromatic rings. A sharp singlet integrating to nine protons for the chemically equivalent methyl groups of the tert-butyl substituent. |

| ¹³C NMR | ~ 148-152 ppm (quat. C)~ 125-135 ppm (aromatic CH)~ 45 ppm (quat. C)~ 31 ppm (CH₃) | Signals corresponding to the aromatic carbons (both protonated and quaternary) and the distinct signals for the quaternary and methyl carbons of the tert-butyl group. |

| FTIR (cm⁻¹) | ~ 3100-3000 (C-H, aromatic)~ 2960-2870 (C-H, aliphatic)~ 1580, 1480 (C=C, aromatic)~ 1100-1000 (C-S stretch) | Characteristic vibrations for aromatic and aliphatic C-H bonds, aromatic ring stretching, and the C-S bond. |

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its two key functional domains: the sulfur atom and the aromatic rings.

Diagram: Key Reactivity Pathways

Sources

4-tert-Butyldiphenyl sulfide physical properties

An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Properties, Synthesis, and Applications

Abstract and Scope

This technical guide provides a comprehensive overview of this compound (CAS No. 85609-03-6), a key organosulfur intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization, and synthetic methodologies pertinent to this compound. The narrative emphasizes the causality behind experimental choices and the strategic importance of this molecule's structural motifs—the diphenyl sulfide scaffold and the tert-butyl group—in the context of modern synthetic and medicinal chemistry. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for laboratory applications.

Molecular Identity and Structure

This compound is an aromatic sulfide characterized by a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom. The bulky, lipophilic tert-butyl group significantly influences the molecule's physical properties and steric profile.

-

IUPAC Name: 1-tert-butyl-4-(phenylsulfanyl)benzene[1]

-

Synonyms: (p-t-Butylphenylthio)benzene, 4-tert-Butylphenylthiobenzene, (4-tert-butylphenyl)(phenyl)sulfane[1]

-

CAS Number: 85609-03-6[1]

-

Molecular Formula: C₁₆H₁₈S[1]

-

Molecular Weight: 242.38 g/mol

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a clear liquid at room temperature, with a color ranging from light orange to yellow-green. Its high boiling point is characteristic of aromatic compounds of its molecular weight, necessitating vacuum distillation for purification. The predicted high octanol-water partition coefficient (XlogP) reflects its nonpolar, lipophilic nature, rendering it insoluble in water but soluble in common organic solvents.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light orange to Yellow to Green clear liquid | |

| Boiling Point | 140 °C @ 1.3 mmHg | |

| Molecular Weight | 242.38 g/mol | [1] |

| Density | ~1.04 - 1.05 g/cm³ (at 20 °C) | , |

| Refractive Index (n²⁰/D) | 1.5930 - 1.5970 | |

| XlogP (Predicted) | 5.7 | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents like diethyl ether, benzene, and acetone. | [2], [3] |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR: The proton spectrum is distinguished by a sharp singlet for the nine equivalent protons of the tert-butyl group. The aromatic region will show complex multiplets corresponding to the two distinct phenyl rings.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbons of the tert-butyl group, the aromatic carbons, and the carbons directly attached to the sulfur atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Comments |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.3 (singlet, 9H) | ~31.3 | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. The corresponding methyl carbons appear around 31 ppm. |

| -C (CH₃)₃ | - | ~34.5 | The quaternary carbon of the tert-butyl group. |

| Aromatic C-H | ~7.2 - 7.5 (multiplet, 9H) | ~126 - 136 | Protons on both phenyl rings overlap in this region. The unsubstituted phenyl protons will be slightly upfield compared to the substituted ring. |

| Aromatic C-S | - | ~131 - 138 | Carbons directly bonded to the sulfur atom (ipso-carbons) are deshielded. |

| Aromatic C-C(CH₃)₃ | - | ~149 - 151 | The ipso-carbon of the tert-butyl group is significantly deshielded. |

(Note: Predicted shifts are based on established values for similar structural motifs. Actual experimental values may vary slightly.)[4][5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 242, corresponding to the molecular weight of the compound.[6]

-

Key Fragmentation: The most characteristic fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.[7][8]

-

m/z = 227 (Base Peak): [M - 15]⁺. This peak, resulting from the loss of a methyl group, is expected to be the most abundant fragment (the base peak).

-

m/z = 135: [C₁₀H₁₅]⁺, corresponding to the tert-butylphenyl cation.

-

m/z = 109: [C₆H₅S]⁺, corresponding to the thiophenyl cation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2870 | Aliphatic C-H Stretch (tert-butyl) | Strong |

| 1580 - 1475 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1365 | C-H Bend (tert-butyl umbrella mode) | Strong |

| 750 - 690 | C-H Out-of-plane Bend (Aromatic) | Strong |

| ~1090 | C-S Stretch | Weak-Medium |

(Note: The C-S stretch is often weak and can be difficult to identify definitively.)[9][10]

Chromatographic Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for assessing the purity of this compound.

-

Principle: The high thermal stability and volatility (under vacuum) of the compound make it well-suited for GC analysis. A non-polar capillary column is used to separate the analyte from any impurities based on boiling point and polarity differences.

-

Typical Protocol:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or similar non-polar column.

-

Carrier Gas: Helium or Hydrogen, constant flow rate (~1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 300 °C.

-

Oven Program: Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

-

Expected Result: A pure sample (>98%) will show a single major peak at a characteristic retention time.[11][12][13]

Synthesis and Purification

The most common and industrially relevant method for synthesizing diaryl sulfides is the copper-catalyzed cross-coupling of an aryl halide with a thiophenol, a variant of the Ullmann condensation.[14][15]

Synthetic Workflow

The synthesis involves the formation of a copper(I) thiolate intermediate, which then undergoes reaction with the aryl halide. The choice of a polar, high-boiling solvent like DMF or NMP is critical to ensure the solubility of the reactants and intermediates and to achieve the high temperatures often required for the reaction to proceed at a reasonable rate.

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis via an Ullmann-type coupling reaction.

-

Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (CuI, ~5 mol%) and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF). To this suspension, add 4-tert-butyl-1-bromobenzene (1.0 equivalent) followed by thiophenol (1.1 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 140 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~140 °C / 1.3 mmHg) to yield the final product as a clear, colored liquid.

Reactivity and Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists due to the synergistic combination of its constituent parts.

Chemical Reactivity

The sulfur atom exists in a low oxidation state (S²⁻) and is therefore susceptible to oxidation. This reactivity allows for the synthesis of related sulfoxide and sulfone derivatives, which have different physicochemical properties (e.g., polarity, hydrogen bonding capability) and are themselves important pharmacophores.[16]

Caption: Oxidation states of the sulfide bridge.

Rationale in Drug Design

-

Diphenyl Sulfide Scaffold: The diphenyl sulfide moiety is considered a "privileged scaffold".[17] Its bent, rigid structure provides a well-defined three-dimensional arrangement for substituents, allowing for precise interactions with biological targets. It is also metabolically robust and possesses a favorable lipophilic profile for crossing biological membranes.[18]

-

The tert-Butyl Group: The tert-butyl group is one of the most common substituents in medicinal chemistry.[19][20] Its primary roles are:

-

Steric Shielding: Its large size can sterically hinder metabolically labile sites on the molecule, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) and increasing the compound's half-life.[21][22]

-

Increasing Lipophilicity: As a bulky alkyl group, it significantly increases the molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[21][23]

-

Potency Modulation: The group can serve as a "lipophilic anchor," fitting into specific hydrophobic pockets of a receptor or enzyme active site to boost binding affinity and, consequently, biological potency.[21]

-

By combining these two motifs, this compound serves as a valuable building block for synthesizing novel drug candidates where metabolic stability, lipophilicity, and specific steric interactions are desired.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

References

- Lin, Y. T., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health.

- Gardiner, J., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.

- Ghorab, M. M., et al. (2004). Structure-based Design of Substituted Diphenyl Sulfones and Sulfoxides as Lipophilic Inhibitors of Thymidylate Synthase. PubMed.

- ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities.

- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.

- ResearchGate. (n.d.). Mechanism of synthesis of diphenyl sulfide compounds.

- Wikipedia. (n.d.). Ullmann condensation.

- Wikipedia. (n.d.). Diphenyl sulfide.

- PrepChem.com. (n.d.). Synthesis of 4-(tert-butyl)thiophenol.

- ResearchGate. (n.d.). Ullmann coupling reaction of iodobenzene with thiophenol.

- PrepChem.com. (n.d.). Synthesis of p-(tert-butyl)thiophenol.

- ResearchGate. (n.d.). C-13 NMR Spectrum.

- PubChem. (n.d.). This compound.

- ACS Publications. (2005). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.

- Google Patents. (n.d.). Synthesis method of 4,4'-thiobisbenzenethiol.

- Semantic Scholar. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene.

- Google Patents. (n.d.). Synthesis of bromothiophenols.

- ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols.

- Semantic Scholar. (n.d.). The importance of sulfur-containing motifs in drug design and discovery.

- Forest Service, U.S. Department of Agriculture. (n.d.). Gas chromatographic determination of elemental and polysulfide sulfur in kraft pulping liquors.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- SpringerLink. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood.

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-.

- PubChemLite. (n.d.). This compound (C16H18S).

- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.

- ResearchGate. (n.d.). (PDF) Mass spectrometry of tert-butylnaphthalenes.

- SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.

- Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD.

- PubChem. (n.d.). 4-tert-Butylphenol.

- Wikipedia. (n.d.). 4-tert-Butylphenol.

- National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone.

- Pearson. (n.d.). The mass spectrum of tert-butylamine.

- Solubility of Things. (n.d.). 4-tert-butylphenol.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....

Sources

- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]

- 7. [PDF] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. TERT-BUTYL SULFIDE(107-47-1) IR Spectrum [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. repository.gatech.edu [repository.gatech.edu]

- 12. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. silcotek.com [silcotek.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structure-based design of substituted diphenyl sulfones and sulfoxides as lipophilic inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. nbinno.com [nbinno.com]

- 23. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-tert-Butyldiphenyl Sulfide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butyldiphenyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for its determination and application in a laboratory setting.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that profoundly influences the behavior and utility of a compound in various scientific applications. For a molecule like this compound, which finds relevance in organic synthesis and materials science, understanding its solubility profile is paramount for reaction kinetics, purification processes, and formulation development. In the context of drug discovery, poor aqueous solubility can be a major impediment to a compound's bioavailability and therapeutic efficacy. Therefore, a thorough characterization of a compound's solubility in a range of solvents is a foundational step in its developmental pipeline.

This guide will provide both a theoretical assessment of this compound's solubility based on its molecular structure and a detailed experimental protocol for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈S | PubChem[1] |

| Molecular Weight | 242.4 g/mol | PubChem[1] |

| Boiling Point | 140°C at 1.3 mmHg | ChemicalBook[2] |

| Predicted XlogP | 5.7 | PubChem[1] |

| Appearance | Likely a solid or liquid at room temperature | N/A |

The high predicted XlogP value of 5.7 indicates that this compound is a highly non-polar, lipophilic compound.[1] This is a key determinant of its solubility behavior.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted.

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Non-Polar Organic | Toluene, Hexane, Diethyl Ether | High | The non-polar nature of the diphenyl sulfide backbone and the tert-butyl group will have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have dipole moments that can induce dipoles in the non-polar solute, leading to favorable interactions. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydrogen bonding in these solvents makes it energetically less favorable to solvate the non-polar solute. |

| Aqueous | Water | Very Low / Insoluble | The high lipophilicity and lack of hydrogen bonding donors or acceptors on the this compound molecule result in poor interaction with the highly polar, hydrogen-bonded network of water. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

Materials:

-

This compound (solute)

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vial at a moderate speed.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any of the solid material.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method, such as HPLC-UV.

-

HPLC Method Outline:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water is a good starting point, given the non-polar nature of the analyte.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely around 254 nm for the aromatic rings).

-

Quantification: Create a calibration curve from the standard solutions and determine the concentration of the saturated solution.

-

-

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL)

-

To express solubility in g/100g of solvent, the mass of the solute and solvent in the filtered solution needs to be determined.

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: This ensures that the solvent is fully saturated, which is the definition of solubility at a given temperature.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: A sufficient equilibration time ensures that the dissolution process has reached a steady state.

-

Filtration: The use of a 0.22 µm filter is a self-validating step to ensure that only the dissolved solute is being quantified, eliminating interference from undissolved solid particles.

-

Calibration Curve: Quantification using a calibration curve with known standards provides an accurate and validated measurement of the solute's concentration.

Data Visualization and Interpretation

The experimentally determined solubility data should be tabulated for clarity and ease of comparison.

Table of Expected Qualitative Solubility of this compound:

| Solvent | Polarity Index | Predicted Solubility |

| Hexane | 0.1 | High |

| Toluene | 2.4 | High |

| Diethyl Ether | 2.8 | High |

| Tetrahydrofuran (THF) | 4.0 | High |

| Ethyl Acetate | 4.4 | Moderate-High |

| Acetone | 5.1 | Moderate |

| Ethanol | 4.3 | Low-Moderate |

| Methanol | 5.1 | Low |

| Water | 10.2 | Very Low |

Conclusion for the Practicing Scientist

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Its high lipophilicity, as indicated by its chemical structure and predicted XlogP, dictates its preference for non-polar organic solvents and its poor solubility in aqueous media. For laboratory applications, the provided experimental protocol offers a robust and reliable method for obtaining quantitative solubility data. Accurate determination of solubility is a critical step in the successful design of synthetic routes, purification strategies, and, in the broader context of drug development, the formulation of effective therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 1-tert-butyl-4-(phenylthio)benzene

This guide provides a comprehensive technical overview of 1-tert-butyl-4-(phenylthio)benzene, a versatile diaryl sulfide. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction and Nomenclature

1-tert-butyl-4-(phenylthio)benzene, commonly known as 4-tert-butyldiphenyl sulfide, is an organosulfur compound with the chemical formula C₁₆H₁₈S.[1] Its structure features a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-tert-butyl-4-(phenylthio)benzene[1] |

| CAS Number | 85609-03-6[1][2] |

| Molecular Formula | C₁₆H₁₈S[1] |

| Molecular Weight | 242.38 g/mol [2] |

| Appearance | Clear, light orange to yellow to green liquid[2] |

Synthesis of 1-tert-butyl-4-(phenylthio)benzene

The synthesis of diaryl sulfides is a cornerstone of organosulfur chemistry, with numerous applications in pharmaceuticals and material science. Among the various synthetic routes, the copper-catalyzed Ullmann condensation stands out as a robust and widely applicable method for the formation of carbon-sulfur bonds.

Recommended Synthetic Approach: Ullmann-Type C-S Coupling

The preferred method for synthesizing 1-tert-butyl-4-(phenylthio)benzene is the copper(I)-catalyzed cross-coupling reaction between 4-tert-butylthiophenol and iodobenzene. This reaction, a variation of the classic Ullmann condensation, offers high yields and good functional group tolerance under relatively mild conditions. The use of a ligand, such as 1,10-phenanthroline, is crucial for stabilizing the copper catalyst and facilitating the reaction.

Experimental Protocol: Copper-Catalyzed Synthesis of 1-tert-butyl-4-(phenylthio)benzene

This protocol is adapted from established methods for copper-catalyzed C-S coupling reactions.[3][4]

Materials:

-

4-tert-butylthiophenol

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

1,10-phenanthroline

-

Potassium tert-butoxide (tBuOK)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Instrumentation:

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine copper(I) iodide (10 mol%), 1,10-phenanthroline (10 mol%), and potassium tert-butoxide (1.5 equivalents).

-

Addition of Reactants: To the flask, add anhydrous toluene, followed by 4-tert-butylthiophenol (1.1 equivalents) and iodobenzene (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1-tert-butyl-4-(phenylthio)benzene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst and the thiophenol starting material.

-

Ligand: 1,10-phenanthroline acts as a ligand to stabilize the copper catalyst, increasing its solubility and catalytic activity.

-

Base: Potassium tert-butoxide is a strong, non-nucleophilic base that deprotonates the thiophenol, forming the more nucleophilic thiophenolate, which is essential for the coupling reaction.

-

Solvent: Toluene is a suitable high-boiling, non-polar solvent for this reaction.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-tert-butyl-4-(phenylthio)benzene. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The protons on the 4-tert-butylphenyl ring will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.3 ppm).[5]

¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms. The quaternary carbon of the tert-butyl group will appear around δ 34-35 ppm, and the methyl carbons of the tert-butyl group will be found further upfield (around δ 31 ppm). The aromatic carbons will resonate in the region of δ 125-150 ppm.

Table 2: Predicted NMR Data for 1-tert-butyl-4-(phenylthio)benzene

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 9H |

| tert-Butyl Protons | ~1.3 | Singlet | 9H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Aromatic Carbons | 125 - 150 | ||

| tert-Butyl (quaternary) | ~34.5 | ||

| tert-Butyl (methyls) | ~31.3 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-S stretching: While often weak, a band may be observed in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 242. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable benzylic carbocation, and cleavage of the C-S bond.

Applications and Future Directions

Diaryl sulfides are important structural motifs in medicinal chemistry and materials science. While specific applications of 1-tert-butyl-4-(phenylthio)benzene are not extensively documented in publicly available literature, its structural features suggest several potential areas of use:

-

Intermediate in Organic Synthesis: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing access to a range of other compounds with different electronic and steric properties.

-

Precursor for Biologically Active Molecules: The diaryl sulfide core is present in a number of pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.

-

Material Science: The bulky tert-butyl group can influence the packing and physical properties of materials, making this compound a potential component in the design of new polymers or organic electronic materials.

Safety and Handling

1-tert-butyl-4-(phenylthio)benzene is expected to be an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of 1-tert-butyl-4-(phenylthio)benzene, including its IUPAC nomenclature, a reliable synthetic protocol, and expected characterization data. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- DSpace. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols.

- Chemdad. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 4-tert-Butyldiphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 4-tert-butyldiphenyl sulfide, a valuable intermediate in organic synthesis. The document delves into the primary synthetic methodologies, offering detailed, step-by-step protocols and exploring the underlying chemical principles. Emphasis is placed on providing a rationale for experimental choices, ensuring the reproducibility and scalability of the described methods. This guide also briefly touches upon the historical context of this class of compounds, providing a well-rounded resource for researchers in synthetic chemistry and drug development.

Introduction and Significance

This compound, with the chemical formula C₁₆H₁₈S, is an unsymmetrical diaryl sulfide that has garnered interest in various fields of chemical synthesis.[1] Its structure, featuring a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom, imparts unique electronic and steric properties that make it a useful building block for more complex molecules. The tert-butyl group, in particular, can enhance solubility in organic solvents and provide steric hindrance, which can be strategically exploited in subsequent chemical transformations. Diaryl sulfides, as a class, are prevalent in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding applications in the development of novel polymers and electronic materials.

This guide will focus on the practical aspects of synthesizing this compound, providing detailed experimental procedures and the scientific reasoning behind them.

Synthetic Methodologies

The formation of the C-S bond in diaryl sulfides can be achieved through several robust and well-established synthetic strategies. For this compound, the most common and practical approaches involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a cornerstone of aryl sulfide synthesis. This method typically involves the reaction of a thiolate nucleophile with an activated aryl halide. In the context of this compound, two primary pathways exist:

-

Pathway A: Reaction of 4-tert-butylthiophenol with an unactivated aryl halide (e.g., iodobenzene or bromobenzene).

-

Pathway B: Reaction of thiophenol with 1-bromo-4-tert-butylbenzene.

While SₙAr reactions with unactivated aryl halides generally require harsh conditions, the use of a strong base to generate the thiolate and a polar aprotic solvent can facilitate the reaction.

Conceptual Workflow for SₙAr Synthesis:

Caption: General workflow for the SₙAr synthesis of this compound.

Experimental Protocol: Synthesis from 4-tert-Butylthiophenol and Iodobenzene

This protocol is a representative procedure based on established methods for the synthesis of unsymmetrical diaryl sulfides.

Materials:

-

4-tert-Butylthiophenol

-

Iodobenzene

-

Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylthiophenol (1.0 eq) in DMF.

-

Add finely ground sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 4-tert-butylthiophenoxide.

-

To this mixture, add iodobenzene (1.0 eq) dropwise.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Causality Behind Experimental Choices:

-

Base: Sodium hydroxide is a strong base that readily deprotonates the thiol to form the more nucleophilic thiolate.

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the thiolate anion more available for nucleophilic attack. It also has a high boiling point, suitable for reactions requiring elevated temperatures.

-

Work-up: The aqueous work-up is necessary to remove the inorganic salts and DMF. Diethyl ether is a common extraction solvent due to its low boiling point and immiscibility with water.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-S bonds with high efficiency and functional group tolerance. Both copper- and palladium-catalyzed systems are applicable for the synthesis of this compound.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines. Traditional Ullmann reactions often require harsh conditions, but modern modifications with soluble copper catalysts and ligands have made this a more versatile method.

Conceptual Workflow for Ullmann Condensation:

Caption: A simplified representation of the Ullmann condensation workflow.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from general procedures for copper-catalyzed C-S bond formation.

Materials:

-

1-Bromo-4-tert-butylbenzene

-

Thiophenol

-

Copper(I) iodide (CuI)

-

Ethylene glycol

-

Potassium hydroxide (KOH)

-

Toluene

Procedure:

-

To a mixture of thiophenol (1.2 eq) and potassium hydroxide (2.0 eq) in ethylene glycol, add 1-bromo-4-tert-butylbenzene (1.0 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere and stir vigorously.

-

Monitor the reaction by TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings.

-

Ligand: While not always necessary, the addition of a ligand such as phenanthroline can sometimes improve the reaction rate and yield by stabilizing the copper catalyst. In this protocol, ethylene glycol can also act as a ligand.

-

Base: Potassium hydroxide is used to generate the thiolate in situ.

-

Solvent: Ethylene glycol is a high-boiling polar solvent that is suitable for these high-temperature reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-S bond formation, offering high yields and broad functional group compatibility under relatively mild conditions.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is based on modern palladium-catalyzed C-S coupling methodologies.

Materials:

-

1-Bromo-4-tert-butylbenzene

-

Thiophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

Procedure:

-

In a Schlenk tube, combine 1-bromo-4-tert-butylbenzene (1.0 eq), thiophenol (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-S cross-coupling reactions. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in many organic solvents and is often used in palladium-catalyzed couplings.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst.

Characterization Data

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₆H₁₈S |

| Molecular Weight | 242.38 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Boiling Point | 140 °C / 1.3 mmHg |

| Density | 1.05 g/cm³ (predicted) |

| Refractive Index | 1.5930-1.5970 |

Spectroscopic Data (Predicted and/or Reported):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4-7.2 (m, 9H, Ar-H), 1.3 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~150, 136, 132, 129, 128, 126, 125, 34, 31.

Discovery and Historical Context

While the specific "discovery" of this compound is not well-documented as a singular event, its synthesis falls within the broader historical development of methods for forming carbon-sulfur bonds. The synthesis of unsymmetrical diaryl sulfides has been a topic of interest for over a century, with early methods often relying on the harsh conditions of the Ullmann condensation. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of such compounds, offering milder conditions and greater functional group tolerance. The preparation of this compound would have become more routine and accessible with the development of these modern synthetic methods.

Conclusion

The synthesis of this compound can be reliably achieved through several well-established methodologies, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The choice of method will often depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide has provided detailed protocols and the underlying scientific principles to enable researchers to confidently synthesize and utilize this valuable chemical intermediate.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11413822, this compound.

- Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern aromatischer Sulfosäuren. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212.

Sources

An In-depth Technical Guide to the Electronic Structure of 4-tert-Butyldiphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the electronic structure of 4-tert-Butyldiphenyl sulfide, a molecule of interest in medicinal chemistry and materials science.[1][2][3][4] We will explore its fundamental properties through a combination of experimental techniques and computational modeling. This document is intended to serve as a detailed resource for researchers, offering both theoretical background and practical, step-by-step protocols for characterization. The synthesis of this guide is grounded in established scientific principles and supported by references to authoritative literature.

Introduction: The Significance of Diaryl Sulfides

Diaryl sulfides are a class of organosulfur compounds characterized by a sulfur atom bonded to two aryl groups. This structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The electronic properties of these molecules, governed by the interaction between the sulfur atom and the aromatic rings, are pivotal to their function. The introduction of substituents, such as the tert-butyl group in this compound, can significantly modulate these properties, influencing factors like reaction kinetics, photophysical behavior, and biological activity. A thorough understanding of the electronic structure is therefore essential for the rational design of new molecules with tailored functionalities.

Molecular Structure of this compound:

Synthesis and Characterization

The reliable investigation of a molecule's electronic structure begins with its unambiguous synthesis and purification. This compound can be synthesized through several established methods, most commonly via cross-coupling reactions.[1][3][7]

Synthetic Protocol: Palladium-Catalyzed C-S Cross-Coupling

This protocol outlines a common and effective method for the synthesis of diaryl sulfides.

Materials:

-

1-Bromo-4-tert-butylbenzene

-

Thiophenol

-

Palladium(II) acetate (Pd(OAc)2)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs2CO3)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Add 1-Bromo-4-tert-butylbenzene (1.0 equivalent) and thiophenol (1.2 equivalents) to the flask via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a clear liquid.[5]

Characterization

The identity and purity of the synthesized this compound must be confirmed before proceeding with electronic structure analysis.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the aromatic protons and a singlet for the tert-butyl group protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (C16H18S, M+ = 242.11).[6] |

| Purity (GC/HPLC) | >98% |

Experimental Investigation of Electronic Structure

A multi-faceted approach employing various spectroscopic and electrochemical techniques is crucial for a comprehensive understanding of the electronic landscape of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Experimental Protocol:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Replace the solvent with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Expected Data and Interpretation: Diaryl sulfides typically exhibit two main absorption bands in their UV-Vis spectra. The high-energy band (around 200-230 nm) is attributed to π → π* transitions within the phenyl rings. A lower-energy, less intense band (around 250-300 nm) is often associated with a transition involving the sulfur lone pair electrons and the aromatic π-system, sometimes described as an n → π* or an intramolecular charge transfer (ICT) transition. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the excited state properties and relaxation pathways.

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (similar to UV-Vis). The concentration should be low enough to avoid inner filter effects.

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Determine the wavelength of maximum emission (λem).

-

The difference between the absorption and emission maxima (Stokes shift) can provide information about the change in geometry between the ground and excited states.

Expected Data and Interpretation: The fluorescence properties of diaryl sulfides can vary significantly. Some may be non-fluorescent due to efficient non-radiative decay pathways. If fluorescent, the emission spectrum can provide information about the energy of the first excited singlet state (S1). The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10]

Experimental Protocol:

-

Prepare a solution of this compound (typically 1-5 mM) in an aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

Calibrate the potential scale using an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple).

Expected Data and Interpretation: The cyclic voltammogram will show peaks corresponding to the oxidation and reduction of the molecule. The potential at which oxidation occurs (anodic peak) is related to the energy of the HOMO, while the reduction potential (cathodic peak) is related to the energy of the LUMO. From these potentials, the HOMO and LUMO energy levels can be estimated using empirical equations. The reversibility of the redox processes provides information about the stability of the resulting radical ions.

Computational Investigation of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides a powerful theoretical framework to complement experimental findings.[11][12]

Density Functional Theory (DFT)

DFT calculations are used to determine the ground-state electronic structure, including the geometry and the energies and shapes of the molecular orbitals.

Computational Protocol:

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: From the optimized structure, the energies and spatial distributions of the HOMO and LUMO can be visualized and analyzed.

Expected Data and Interpretation: DFT calculations will provide the energies of the HOMO and LUMO, and the HOMO-LUMO energy gap.[8][13][14] The visualization of these frontier molecular orbitals is crucial. For this compound, the HOMO is expected to have significant contribution from the sulfur lone pairs and the π-system of the phenyl ring bearing the electron-donating tert-butyl group. The LUMO is likely to be a π* orbital distributed over both aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is used to calculate the energies of electronic excited states and to simulate the UV-Vis absorption spectrum.[12]

Computational Protocol:

-

Perform a TD-DFT calculation on the DFT-optimized ground-state geometry.

-

Use the same functional and basis set as in the DFT calculation.

-

Request the calculation of a sufficient number of excited states to cover the relevant region of the UV-Vis spectrum.

-

The output will provide the vertical excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.).

Expected Data and Interpretation: The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with the experimental spectrum. This comparison helps in assigning the observed absorption bands to specific electronic transitions. For example, the low-energy absorption band might be confirmed to be primarily a HOMO → LUMO transition with charge-transfer character.

Synthesis of Findings: The Electronic Landscape of this compound

By integrating the experimental and computational data, a cohesive picture of the electronic structure of this compound emerges.

-

Frontier Molecular Orbitals: The HOMO is localized primarily on the sulfur atom and the tert-butyl substituted phenyl ring, reflecting the electron-donating nature of these groups. The LUMO is a delocalized π* orbital. The energy gap between the HOMO and LUMO, determined from both CV and DFT, is a key determinant of the molecule's reactivity and photophysical properties.

-

Electronic Transitions: The UV-Vis spectrum is characterized by π → π* transitions at higher energies and a lower-energy transition with significant HOMO → LUMO character, exhibiting some degree of intramolecular charge transfer from the sulfur and the tert-butylphenyl moiety to the unsubstituted phenyl ring.

-

Influence of the tert-Butyl Group: The electron-donating tert-butyl group raises the energy of the HOMO compared to unsubstituted diphenyl sulfide, leading to a lower oxidation potential and a red-shift in the absorption spectrum. This substituent effect is a fundamental principle in the design of organic electronic materials.

Visualization of Key Concepts

Experimental Workflow

Caption: Workflow for the comprehensive analysis of this compound.

Frontier Molecular Orbital Diagram

Caption: Simplified Frontier Molecular Orbital diagram for this compound.

Conclusion

This guide has provided a detailed framework for understanding and investigating the electronic structure of this compound. By combining synthesis, experimental characterization, and computational modeling, a robust and comprehensive understanding of this important molecular scaffold can be achieved. The principles and protocols outlined herein are broadly applicable to the study of other diaryl sulfides and related organic molecules, providing a solid foundation for researchers in drug discovery and materials science to build upon.

References

- Chongqing Chemdad Co., Ltd. This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Royal Society of Chemistry. (n.d.). DFT studies on the mechanism of palladium catalyzed arylthiolation of unactive arene to diaryl sulfide.

- MDPI. (n.d.). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides.

- National Center for Biotechnology Information. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.

- PubChemLite. (n.d.). This compound (C16H18S).

- ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.

- ResearchGate. (2021). Current and proposed approaches to generate diaryl sulfides and selenides.

- Wikipedia. (n.d.). HOMO and LUMO.

- ResearchGate. (n.d.). Electronic excitation of sulfur-organic compounds - Performance of time-dependent density functional theory.

- MDPI. (n.d.). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.

- ResearchGate. (n.d.). Compound 4 HOMO-LUMO energy maps and band gap.

- PubMed. (n.d.). Fluorinated diaryl sulfides.

- ResearchGate. (n.d.). HOMO and LUMO molecular orbitals in gas phase of compounds 1-3.

- ResearchGate. (n.d.). (A) Time dependent UV-vis spectral change of 4-tert-butylphenol....

- ResearchGate. (n.d.). Current signals of 4-tert-butylphenol for different concentrations on a....

- ResearchGate. (2009). Electrochemical Sulfonylation of 4-tert-Butylcatechol in the Presence of N,N'-dimethylamino ethanthiol : Kinetic Study by Digital Simulation of Cyclic Voltammograms.

- YouTube. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci.

- ResearchGate. (n.d.). Determination of Mixtures of Polysulfides by Cyclic Voltammetry.

- ResearchGate. (n.d.). Cyclic Voltammetry Study of Copper Tin Sulfide Compounds.

- PubMed. (n.d.). Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters.

- Agriculture, Environment & Society. (2025). Development of an electrochemical sensor for environmental pollutant detection based on cobalt sulfide and graphene nanocomposite.

- PubChemLite. (n.d.). 4-tert-butylphenyl methyl sulfide (C11H16S).

- NIST. (n.d.). 4-Tert-butylphenyl benzene sulfonate. WebBook.

Sources

- 1. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. ossila.com [ossila.com]

- 10. youtube.com [youtube.com]

- 11. DFT studies on the mechanism of palladium catalyzed arylthiolation of unactive arene to diaryl sulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Health and Safety of 4-tert-Butyldiphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

4-tert-Butyldiphenyl sulfide (CAS No. 85609-03-6) is a diaryl sulfide compound that finds application in various research and development settings, including as a building block in organic synthesis. Its unique structural features, combining a bulky tert-butyl group with a flexible sulfide linkage, make it a valuable intermediate. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the health and safety considerations for this compound, grounded in established safety principles and available data.

Physicochemical and Hazard Profile

A foundational aspect of safe chemical handling is a clear understanding of its intrinsic properties and associated hazards.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈S | PubChem[1] |

| Molecular Weight | 242.38 g/mol | ChemicalBook[2] |

| Appearance | Light orange to Yellow to Green clear liquid | TCI America[3] |